molecular formula C19H22BrN5O2 B276672 N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No. B276672
M. Wt: 432.3 g/mol
InChI Key: XJLBQAQBLRWLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine, also known as BMT-052, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BMT-052 belongs to the class of tetrazole derivatives and has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is not fully understood. However, it has been suggested that N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to have antifungal properties and has been found to inhibit the growth of several fungal species.

Advantages and Limitations for Lab Experiments

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. In addition, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to have anticancer, anti-inflammatory, and antifungal properties, which makes it a versatile compound that can be studied for a variety of applications. However, there are also some limitations to working with N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine. It is a relatively complex compound that requires specialized synthesis methods, which may limit its availability for research. In addition, the mechanism of action of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine, which would make it more readily available for research. Another area of research could focus on the mechanism of action of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine, which would provide insight into how it exerts its effects and could lead to the development of more targeted therapies. Furthermore, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine could be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Finally, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine could be studied for its potential use in the treatment of other diseases, such as viral infections, autoimmune diseases, and neurodegenerative diseases.
Conclusion:
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is a novel compound that has shown promise for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal properties, and has been studied extensively for its potential use in the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine and to explore its potential therapeutic applications.

Synthesis Methods

Several methods have been reported for the synthesis of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine. One of the most commonly used methods involves the reaction of 3-bromo-5-methoxybenzyl bromide with 4-methylbenzyl alcohol in the presence of potassium carbonate and 18-crown-6 ether to form the intermediate compound. This intermediate is then reacted with sodium azide and copper(I) iodide in the presence of triphenylphosphine to yield N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine.

Scientific Research Applications

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. In cancer research, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to have antifungal properties and has been studied for its potential use in the treatment of fungal infections.

properties

Molecular Formula

C19H22BrN5O2

Molecular Weight

432.3 g/mol

IUPAC Name

N-[[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C19H22BrN5O2/c1-4-25-23-19(22-24-25)21-11-15-9-16(20)18(17(10-15)26-3)27-12-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,21,23)

InChI Key

XJLBQAQBLRWLMH-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)C)OC

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)C)OC

Origin of Product

United States

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